Hexaneophylditin

Description

Contextualization of Hexaalkylditin Compounds within Organometallic Chemistry

Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic molecule and a metal. libretexts.org This field bridges organic and inorganic chemistry and includes a diverse array of compounds, such as organotin compounds, also known as stannanes. libretexts.org

Within this class, hexaalkylditin compounds are characterized by a tin-tin covalent bond, with each tin atom bonded to three alkyl groups. These compounds are significant reagents in organic synthesis. They are frequently employed in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. diva-portal.org For instance, hexaalkylditins are used as stannylating agents in reactions like allylic stannylation and the well-known Stille coupling, although alkyl transfer from the ditin reagent can sometimes occur as an unexpected side reaction. diva-portal.orgacs.org The reactivity and application of these compounds are influenced by the nature of the alkyl groups attached to the tin atoms.

Historical Development and Evolution of Neophyltin Chemistry

The history of organometallic chemistry dates back to the 18th century with the synthesis of cacodyl, an arsenic-containing compound, and progressed with the discovery of Zeise's salt in 1827. libretexts.orguga-editions.com The field expanded significantly throughout the 19th and 20th centuries, with the development of Grignard reagents and the discovery of ferrocene (B1249389) marking major milestones. libretexts.org

Organotin chemistry, a subset of this field, has evolved to produce a vast range of structures with tailored properties. Neophyltin chemistry focuses on organotin compounds bearing the neophyl group, (C₆H₅)C(CH₃)₂CH₂–. This bulky ligand imparts significant steric hindrance around the tin center, which influences the compound's stability and reactivity.

The evolution of neophyltin chemistry involves the synthesis of various precursors. Research has detailed the preparation of trineophyltin halides (chloride or bromide) and their subsequent conversion into organotin anions or hydrides. researchgate.netresearchgate.net A key development in this area is the reaction of trineophyltin hydride with sodium hydride (NaH). researchgate.netresearchgate.net This reaction uniquely yields hexaneophylditin as the sole product, demonstrating a specific pathway to creating sterically crowded ditin structures. researchgate.netresearchgate.netresearchgate.net

Significance of this compound in Organotin Synthesis and Catalysis

The significance of this compound lies in its unique synthesis and its position within the broader context of neophyltin reagents. Its formation from trineophyltin hydride is a notable reaction in organotin chemistry. researchgate.net Studies have shown that while mixed methylneophyltin hydrides react with sodium hydride to form the corresponding organotin anions, trineophyltin hydride reacts to give this compound exclusively, with a reported yield of 32%. researchgate.netresearchgate.net

This specific synthetic route highlights the influence of the bulky neophyl groups on the reaction outcome. While direct, widespread catalytic applications of this compound itself are not extensively documented, its existence is a testament to the chemistry of sterically demanding organotin hydrides. The broader class of hexaalkylditins, such as hexamethylditin, are utilized in palladium-catalyzed allylation and stannylation reactions. diva-portal.org

Furthermore, related neophyltin species demonstrate significant utility in synthesis. For example, trineophyltinlithium, an organotin anion derived from neophyltin precursors, undergoes 1,4-addition to α,β-unsaturated enones, showcasing the synthetic potential of the trineophylstannyl group in forming carbon-carbon bonds with high stereoselectivity in certain cases. researchgate.netresearchgate.net The formation of this compound is an integral part of the reaction landscape of these synthetically important neophyltin compounds.

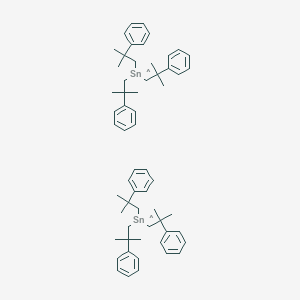

Structure

2D Structure

Properties

InChI |

InChI=1S/6C10H13.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;/h6*4-8H,1H2,2-3H3;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUBNGOFFHBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H78Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13356-09-7 | |

| Record name | NSC126679 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Spectroscopic Characterization Techniques for Hexaneophylditin Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of chemical compounds in solution. For Hexaneophylditin, a combination of proton (¹H), carbon-13 (¹³C), and tin-119 (¹¹⁹Sn) NMR provides a detailed picture of the ligand environment, the carbon framework, and the nature of the tin centers, respectively.

Proton (¹H) NMR Analysis for Ligand Environment Assessment

Proton NMR spectroscopy is crucial for assessing the environment of the hydrogen atoms within the neophyl ligands of this compound. The neophyl group, 2-methyl-2-phenylpropyl, has a distinct set of proton signals. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of 7.0-7.5 ppm. The methylene (B1212753) (CH₂) protons adjacent to the tin atom are expected to produce a singlet, while the methyl (CH₃) protons will also present as a singlet due to the quaternary carbon atom.

In similar organotin compounds, the chemical shifts of the ligand protons are influenced by the tin atom. For instance, in related organotin hydrides, the protons of the organic ligands are well-defined in the ¹H NMR spectrum. researchgate.net For this compound, which possesses two trineophyltin units linked by a Sn-Sn bond, the symmetry of the molecule would lead to a simplified spectrum where the signals for the six neophyl groups are equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Methylene (CH₂) | ~1.5 | Singlet |

| Methyl (CH₃) | ~1.3 | Singlet |

Predicted values are based on the analysis of neophyl-containing compounds and general organotin chemical shift ranges.

Carbon-13 (¹³C) NMR Spectroscopy for Structural Confirmation

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of this compound. Each unique carbon atom in the neophyl ligand will give rise to a distinct signal. The spectrum is expected to show signals for the quaternary carbon, the methyl carbons, the methylene carbon, and the aromatic carbons (ipso, ortho, meta, and para). The chemical shifts of these carbons are influenced by their proximity to the tin atom, with the carbon directly bonded to tin (C-α) showing characteristic coupling (J-coupling) to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). nih.gov

In organotin compounds, the ¹J(¹¹⁹Sn-¹³C) and ¹J(¹¹⁷Sn-¹³C) coupling constants are particularly informative for determining the hybridization and coordination number of the tin atom. For many organotin compounds, these coupling constants are well-documented. tubitak.gov.trresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹J(Sn-C) (Hz) |

|---|---|---|

| C-ipso (aromatic) | ~150 | - |

| C-ortho/meta (aromatic) | 125 - 130 | - |

| C-para (aromatic) | ~124 | - |

| C-quaternary | ~40 | - |

| C-methylene (CH₂) | ~35 | ~350-450 |

| C-methyl (CH₃) | ~33 | - |

Predicted values are based on data for neophyl-containing compounds and typical organotin parameters.

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Tin Nucleus Characterization

Tin-119 NMR is a powerful and direct probe of the electronic environment around the tin nucleus. researchgate.net The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the nature of the substituents and the coordination number of the tin atom. For hexaorganoditin compounds, the ¹¹⁹Sn NMR spectrum typically shows a single resonance, indicative of the two equivalent tin atoms. The chemical shift for such compounds generally falls in the range of -40 to -160 ppm. mdpi.com

The presence of tin-tin coupling (¹J(¹¹⁹Sn-¹¹⁷Sn)) can sometimes be observed as satellites in the ¹¹⁹Sn NMR spectrum, providing direct evidence of the Sn-Sn bond. The magnitude of this coupling constant can offer insights into the nature and strength of the tin-tin interaction. In a related hexaorganoditin compound, [Sn(2-py6OtBu)3]2, a ¹¹⁹Sn NMR signal was observed at -223 ppm, though the Sn-Sn coupling was not detected in that specific case. mdpi.com

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netrjpbcs.com Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed.

Upon ionization, the molecular ion peak [M]⁺ would confirm the molecular formula of C₆₀H₇₈Sn₂. The fragmentation of organotin compounds often involves the cleavage of the tin-carbon and tin-tin bonds. psu.edu For this compound, characteristic fragmentation pathways would include the loss of neophyl radicals, leading to a series of [M - n(neophyl)]⁺ ions. The presence of the isotopic pattern characteristic of tin (which has multiple stable isotopes) in the molecular ion and fragment peaks would be a definitive indicator of a tin-containing compound.

Table 3: Predicted Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 1038.6 | [C₆₀H₇₈Sn₂]⁺ (Molecular Ion) |

| 905.5 | [M - neophyl]⁺ |

| 772.4 | [M - 2(neophyl)]⁺ |

| 639.3 | [M - 3(neophyl)]⁺ |

| 133.1 | [neophyl]⁺ |

m/z values are calculated for the most abundant isotopes and will show a characteristic isotopic pattern for tin.

Solid-State Structural Analysis: X-ray Diffraction of Related Stannole Systems

While specific X-ray diffraction data for this compound is not available, analysis of related hexaorganoditin compounds provides valuable insight into its likely solid-state structure. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions. wikipedia.orgekb.eg

The crystal structure of a related hexaorganoditin, [Sn(2-py6OtBu)3]2, has been determined, revealing the geometry around the tin atoms and the Sn-Sn bond length. mdpi.com In general, hexaorganoditin compounds adopt a staggered conformation of the substituents around the Sn-Sn bond to minimize steric hindrance. The tin atoms are typically in a tetrahedral coordination environment. The Sn-Sn bond length in such compounds provides a measure of the covalent interaction between the two metal centers. The bulky neophyl groups in this compound would be expected to significantly influence the crystal packing.

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | Not available |

| Neophyl chloride | 68191 nih.gov |

| Benzyl alcohol | 244 hmdb.cahmdb.ca |

| Carbon-13 | 297 |

Reaction Mechanisms and Reactivity Profiles of Hexaneophylditin Precursors and Products

Reactivity of Neophyltin Anions in Organic Transformations

Neophyltin anions, such as trineophyltinlithium, are potent nucleophiles used in organic synthesis. Their generation can be achieved through the reaction of neophyltin halides with lithium in THF or by the reaction of mixed hydrides like methyl-neophyltin hydrides with sodium hydride. researchgate.net However, the reaction of trineophyltin hydride with sodium hydride uniquely yields hexaneophylditin. researchgate.net

Neophyltin anions participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. researchgate.net In this type of reaction, the nucleophile attacks the β-carbon of the unsaturated system, which is rendered electrophilic through resonance with the carbonyl group. libretexts.orgwikipedia.org The reaction of trineophyltinlithium with α,β-unsaturated enones is a key example of this reactivity. researchgate.net

The stereochemical outcome of the conjugate addition of neophyltin anions can be highly dependent on the substrate. The addition of trineophyltinlithium to α,β-unsaturated enones, followed by quenching the intermediate carbanion with methyl iodide, demonstrates varied diastereoselectivity. researchgate.net

When reacting with benzylideneacetone (B49655) , a mixture of threo (34%) and erythro (25%) diastereoisomers is formed. researchgate.net

In contrast, the same reaction with chalcone (B49325) exhibits complete stereoselectivity, yielding the threo diastereoisomer as the sole product (60% yield). researchgate.net

This difference in stereochemical control highlights how the structure of the unsaturated carbonyl system dictates the facial selectivity of the nucleophilic attack and the subsequent protonation or alkylation step. The use of chiral auxiliaries or catalysts is a common strategy to influence the diastereoselectivity in conjugate additions, often by locking the conformation of the substrate through complexation. beilstein-journals.orgd-nb.info

| Michael Acceptor | Reagent | Product(s) | Diastereomeric Ratio | Yield | Source |

| Benzylideneacetone | Trineophyltinlithium, then MeI | Threo and Erythro adducts | 1.36 : 1 | 59% (total) | researchgate.net |

| Chalcone | Trineophyltinlithium, then MeI | Threo adduct | Complete selectivity | 60% | researchgate.net |

The propensity for 1,4-addition is governed by the formation of a stabilized carbanion intermediate. fiveable.me Following the nucleophilic attack by the neophyltin anion at the β-carbon, a resonance-stabilized enolate anion is formed. wikipedia.org In this intermediate, the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.orglibretexts.org

This delocalization significantly stabilizes the intermediate, making the conjugate addition pathway favorable. fiveable.melibretexts.org The stability of a carbanion is influenced by several factors, including inductive effects, hybridization, and especially resonance. libretexts.orgasccollegekolhar.in The resonance stabilization of the enolate intermediate is a critical factor driving the reaction's regioselectivity towards 1,4-addition over direct 1,2-addition to the carbonyl carbon. wikipedia.org

Conjugate Addition Reactions to Unsaturated Carbonyl Systems

Radical Chemistry Involving Organotin Hydrides

Organotin hydrides, particularly those with bulky organic ligands like trineophyltin hydride, are versatile reagents in radical chemistry. conicet.gov.arresearchgate.net The size of the ligands attached to the tin atom can significantly influence not only the reactivity but also the stereoselectivity of addition reactions. conicet.gov.arresearchgate.net

The hydrostannation of alkynes, which involves the addition of a tin-hydride bond across a carbon-carbon triple bond, is a primary method for synthesizing vinylstannanes. conicet.gov.ar The stereochemistry of the resulting vinylstannane is highly dependent on the reaction conditions. conicet.gov.arresearchgate.net

When trineophyltin hydride is added to mono- and disubstituted alkynes, the stereochemical outcome is distinctly different under radical versus catalyzed conditions:

Radical Conditions : This pathway, often initiated by AIBN or UV light, leads stereoselectively to products resulting from an anti-addition. conicet.gov.arresearchgate.net Yields for this process are typically good to excellent (60-99%). conicet.gov.arresearchgate.net The use of bulky organotin hydrides like trineophyltin hydride has been shown to improve stereoselectivity compared to less hindered hydrides. conicet.gov.arresearchgate.net

Palladium-Catalyzed Conditions : In the presence of a catalyst like bis(triphenylphosphine)palladium (B8599230) dichloride, the reaction proceeds via a syn-addition, yielding a different set of stereoisomers. conicet.gov.arresearchgate.net

| Reaction Type | Reagent | Conditions | Predominant Stereochemistry | Source |

| Hydrostannation | Trineophyltin Hydride | Radical (AIBN or UV) | anti-addition | conicet.gov.arresearchgate.net |

| Hydrostannation | Trineophyltin Hydride | PdCl₂(PPh₃)₂ catalyst | syn-addition | conicet.gov.arresearchgate.net |

The radical hydrostannation of alkynes proceeds via a radical chain mechanism. researchgate.netucl.ac.uk The process must be initiated to generate the initial triorganotin radical (R₃Sn•). Common methods for initiation include:

Thermal Initiators : Azobisisobutyronitrile (AIBN) is a standard initiator that decomposes upon heating (e.g., 80-90 °C) to generate radicals, which then abstract a hydrogen atom from the organotin hydride to start the chain reaction. conicet.gov.arconicet.gov.ar

Photochemical Initiation : UV irradiation can also be used to initiate the radical process. conicet.gov.ar

Triethylborane (Et₃B) : The use of triethylborane, often with trace amounts of air (oxygen), is a particularly effective method for initiating radical hydrostannation at room temperature or even lower. conicet.gov.ar This avoids the high temperatures required for AIBN decomposition.

While a mechanism involving purely radical intermediates is widely accepted, some evidence suggests a more complex hybrid single-electron transfer (SET)/radical propagation mechanism, which underscores the critical role of molecular oxygen in reactions initiated with AIBN. researchgate.netnih.gov The general radical chain involves the addition of the tin radical to the alkyne to form a vinyl radical, which then abstracts a hydrogen from another molecule of the tin hydride to yield the vinylstannane product and propagate the chain. researchgate.netnsf.gov

Stereoselective Hydrostannation of Alkyne Substrates

Regioselectivity and Stereoselectivity under Radical Conditions

The outcomes of radical reactions involving organotin compounds are significantly governed by factors dictating regioselectivity and stereoselectivity. ucl.ac.uk In radical additions to unsaturated bonds, such as those in alkenes and alkynes, the regioselectivity is often determined by the formation of the most stable radical intermediate. libretexts.org For instance, in hydrostannation reactions, the addition of a stannyl (B1234572) radical to an alkene or alkyne is a key propagation step. ucl.ac.uk The regiochemistry of this addition can be influenced by the electronic nature of the substituents on the unsaturated system. libretexts.org

Stereoselectivity, on the other hand, pertains to the spatial arrangement of the atoms in the product. In intramolecular radical cyclizations, a powerful tool in organic synthesis, the stereochemical outcome is often controlled by the transition state geometry. chemistryviews.orgacs.org The formation of five-membered rings is generally favored over six-membered rings due to faster cyclization rates, even when a six-membered ring might be thermodynamically more stable. libretexts.org Chiral organotin hydrides have been developed to induce enantioselectivity in radical cyclizations, where the chiral information from the tin reagent is transferred to the product during the cyclization step. chemistryviews.orgresearchgate.netresearchgate.net However, achieving efficient chirality transfer can be challenging, as the organotin reagent often only initiates the radical process through atom abstraction without participating directly in the bond-forming step. chemistryviews.org The analysis of product stereoisomers, often accomplished using NMR spectroscopy, is crucial for deducing the stereoselectivity of these reactions. ucl.ac.uk

Below is a table summarizing the controlling factors in radical reactions involving organotin compounds.

| Reaction Type | Controlling Factor | Typical Outcome |

| Intermolecular Radical Addition | Formation of the most stable radical intermediate. libretexts.org | Addition of the radical to the less substituted carbon of a double bond (anti-Markovnikov addition in the case of HBr addition). masterorganicchemistry.com |

| Intramolecular Radical Cyclization | Kinetic control, favoring faster ring closure. libretexts.org | Preferential formation of 5-membered rings over 6-membered rings. libretexts.org |

| Enantioselective Radical Cyclization | Transfer of chirality from a chiral organotin hydride. chemistryviews.org | Formation of a specific enantiomer of the cyclized product. |

Multi-component Radical Cascade Processes

Multi-component radical cascade reactions represent a highly efficient strategy in organic synthesis, allowing for the formation of multiple chemical bonds in a single operation from three or more starting materials. techniques-ingenieur.frorganic-chemistry.org These processes increase molecular complexity rapidly and are often designed to be atom- and step-economical. techniques-ingenieur.fr Organotin reagents, such as tributyltin hydride, have historically played a crucial role in initiating and propagating these radical cascades. libretexts.orgacs.org

A typical cascade might be initiated by the generation of a carbon-centered radical from an organic halide using a tin radical. libretexts.org This initial radical can then participate in a series of intra- and intermolecular reactions, such as additions to alkenes or alkynes, before the sequence is terminated. royalsocietypublishing.org The success of these cascades often relies on the careful design of the substrate and the reaction conditions to ensure that each step proceeds selectively. acs.org For example, a four-component coupling reaction involving xanthogenates, alkenes, carbon monoxide, and sulfonyl oxime ethers has been demonstrated using hexabutylditin as a propagating radical reagent. researchgate.net

While effective, the toxicity of organotin compounds has led to the development of "tin-free" methods for radical reactions. techniques-ingenieur.frresearchgate.net These alternative methods often employ organoboron compounds, thiols, or transition-metal-based initiators to generate the necessary radical intermediates for cascade processes. royalsocietypublishing.org

Mechanistic Pathways of Sn-Sn Bond Formation and Cleavage

The tin-tin (Sn-Sn) bond is a key feature of distannanes like this compound. The formation and cleavage of this bond are central to the reactivity of these compounds.

Formation: The Sn-Sn bond can be formed through various methods, one of which is the radical chain process involving organotin hydrides. ucl.ac.uk For instance, certain dibutyltin (B87310) hydrides (Bu₂SnXH) have been shown to evolve hydrogen at room temperature, leading to the formation of the corresponding distannanes (XBu₂SnSnBu₂X). ucl.ac.uk This reaction is believed to proceed via a radical chain mechanism involving the homolytic substitution of a tin radical at a tin center, displacing a hydrogen atom. ucl.ac.uk Another route to distannane formation is the reaction of trineophyltin hydride with sodium hydride, which yields this compound. researchgate.netresearchgate.net

Cleavage: The Sn-Sn bond is susceptible to cleavage, most notably through homolysis, where the bond breaks symmetrically, with each tin atom retaining one of the bonding electrons to form two stannyl radicals (R₃Sn•). libretexts.orgallen.in This process can be initiated thermally or photochemically. ias.ac.inresearchgate.net The bond dissociation energy for a typical Sn-Sn bond is relatively low, facilitating this homolytic cleavage. libretexts.org Distannanes, such as hexabutylditin, are therefore valuable sources of stannyl radicals for initiating organic free radical syntheses. ias.ac.in

The cleavage of the Sn-Sn bond can also occur via heterolytic pathways, where the bond breaks unevenly to form a stannyl anion and a stannyl cation, although homolysis is more common in the context of radical reactions. nowgongcollege.edu.inresearchgate.net The pathway, whether homolytic or heterolytic, is influenced by the reaction conditions and the nature of the substituents on the tin atoms. allen.in

The following table outlines the primary mechanisms for Sn-Sn bond dynamics.

| Process | Mechanism | Initiator/Conditions | Product(s) |

| Formation | Radical chain reaction | Spontaneous from some R₂SnHX ucl.ac.uk | Distannane (R₂XSn-SnXR₂) + H₂ |

| Formation | Reaction with base | Trineophyltin hydride + NaH researchgate.netresearchgate.net | This compound |

| Cleavage | Homolysis libretexts.org | Heat or UV light ias.ac.in | Two stannyl radicals (R₃Sn•) |

Steric and Electronic Effects of Neophyl Ligands on Tin Reactivity

The reactivity of organotin compounds is profoundly influenced by the steric and electronic properties of the organic ligands attached to the tin atom. rsc.orgnih.gov The neophyl group, with its bulky tertiary carbon atom attached to a phenyl ring, exerts significant steric hindrance. libretexts.org

Steric Effects: Bulky ligands like the neophyl group can sterically shield the tin center, influencing the coordination geometry and the accessibility of the metal for incoming reagents. units.ituomustansiriyah.edu.iqresearchgate.net This steric bulk can hinder or even prevent certain reactions that would otherwise occur with less hindered alkyl or aryl groups on the tin. libretexts.org For example, the reaction of trineophyltin hydride with sodium hydride exclusively produces this compound, whereas less bulky mixed methylneophyltin hydrides react to form the corresponding organotin anions under similar conditions. researchgate.netresearchgate.net This suggests that the steric hindrance of the three neophyl groups favors the coupling reaction to form the distannane over the formation of a sterically crowded stannyl anion. The steric demands of bulky ligands can force complexes into distorted geometries, which in turn affects their reactivity. uomustansiriyah.edu.iqacs.org

Applications of Hexaneophylditin in Chemical Synthesis and Materials Science

Catalytic Applications in Polymerization Reactions

There is no specific information available in the searched literature concerning the use of Hexaneophylditin as a catalyst in polymerization reactions. While organotin compounds, in general, are used as catalysts in the production of polymers like polyurethanes and silicones, studies detailing the catalytic activity, efficiency, or specific mechanisms involving this compound could not be found. evitachem.combeilstein-journals.org

Role as a Stabilizer in Polymeric Material Synthesis

No specific research was found that investigates or confirms the role of this compound as a stabilizer in polymeric material synthesis. Organotin compounds are widely used as heat stabilizers for polymers such as polyvinyl chloride (PVC), but there are no available studies detailing the efficacy or application of this compound for this purpose. google.comfrontiersin.org

Utilization in Carbon-Carbon Bond Formation

While organotin reagents (stannanes) are fundamental to carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions, there is no specific literature detailing the utilization of this compound for these purposes. organic-chemistry.orgwikipedia.orglibretexts.org

Generation of Vinylstannanes as Synthetic Intermediates

There are no specific methods described in the available literature for generating vinylstannanes from this compound. The synthesis of vinylstannanes typically involves the hydrostannylation of alkynes with organotin hydrides, but the involvement of this compound in such reactions has not been documented. researchgate.net

Involvement in Cross-Coupling Methodologies

No studies were found that document the use of this compound as a reagent in cross-coupling methodologies, such as the Stille reaction. organic-chemistry.orgwikipedia.orgnih.govmsu.edu The bulky "neophyl" groups might influence reactivity, but without specific studies, any discussion would be speculative.

Computational and Theoretical Investigations of Hexaneophylditin and Organotin Systems

Electronic Structure Calculations and Orbital Analysis

Computational quantum chemistry provides powerful tools for investigating the electronic structure of organotin compounds like Hexaneophylditin. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate and analyze the distribution of electrons within these molecules. epa.govnih.gov These calculations are fundamental to understanding the nature of the tin-carbon and tin-tin bonds, molecular stability, and reactivity.

A key aspect of this analysis involves the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epa.gov The energy gap between HOMO and LUMO is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. For organotin compounds, these calculations help elucidate their structure and reactivity behavior. epa.gov

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a versatile computational method used to explore the mechanisms of chemical reactions involving organotin compounds. nih.govnih.gov By calculating the potential energy surface, researchers can identify reactants, transition states, intermediates, and products along a proposed reaction pathway. nih.govthegoodscentscompany.comwikipedia.org This approach provides a detailed, step-by-step understanding of how reactions occur, which is often difficult to obtain through experimental means alone. atamanchemicals.com

For organotin systems, DFT studies can shed light on various processes, including hydrolysis, condensation, and ligand substitution reactions. atamanchemicals.com For example, investigations into the hydrolysis and condensation of monobutyltin (B1198712) chloride (MBTC) have used DFT to determine the most likely reaction mechanisms and to analyze the changes in atomic charge, bond strength, and the coordination environment of the tin atom throughout the reaction. atamanchemicals.com Such calculations can reveal the energetic favorability (thermodynamics) and the energy barriers (kinetics) of different pathways. wikipedia.org

In the context of this compound, which can be synthesized from trineophyltin hydride, DFT could be used to model its formation and decomposition pathways. wikipedia.org For instance, the reaction of trineophyltin hydride with sodium hydride (NaH) yields this compound as the sole product, a process that could be computationally modeled to understand its mechanism and selectivity. wikipedia.org Although specific DFT studies on the reaction pathways of this compound are not documented in the literature, the principles from studies on other organotins are directly applicable. thegoodscentscompany.comatamanchemicals.comnih.gov These theoretical models are crucial for optimizing synthetic procedures and predicting the stability and reactivity of complex organotin molecules like this compound. atamanchemicals.com

Prediction and Correlation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of organotin compounds. By correlating computational results with experimental spectra, a deeper understanding of molecular structure and bonding can be achieved. DFT calculations are widely used to simulate harmonic vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. epa.gov This comparative analysis aids in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, theoretical methods are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For organotin compounds, calculating 1H, 13C, and 119Sn NMR parameters is particularly important. nih.gov The calculated chemical shifts, when scaled and compared with experimental data, can confirm proposed structures. nih.gov For example, in tributyltin(IV) complexes, the value of the 1J(119Sn–13C) coupling constant is a key indicator of the coordination number and geometry around the tin atom. nih.gov

Time-dependent DFT (TD-DFT) is used to analyze electronic transitions observed in UV-visible spectra, providing insights into the nature of these transitions. epa.govwikipedia.org Research on trineophyltin derivatives, which are structurally related to this compound, has involved the correlation of their IR and NMR spectra to elucidate their structures. epa.gov The formate (B1220265) and acetate (B1210297) derivatives of trineophyltin, for instance, exhibit normal ester carbonyl absorptions in their IR spectra, while the nitrate (B79036) and perchlorate (B79767) derivatives show evidence of being bidentate ligands attached to five-coordinate tin atoms. epa.gov These findings highlight how spectroscopic data, supported by theoretical predictions, can reveal detailed structural information.

Table 1: Comparison of Coordination in Trineophyltin Derivatives This table is generated based on the analysis of spectroscopic data for trineophyltin compounds. epa.gov

| Derivative | Coordination of Tin | Spectroscopic Evidence (IR) |

| Trineophyltin Acetate | Four-coordinate | Normal ester carbonyl absorption (1650-1700 cm⁻¹) |

| Trineophyltin Formate | Four-coordinate | Normal ester carbonyl absorption (1650-1700 cm⁻¹) |

| Trineophyltin Nitrate | Five-coordinate | Consistent with bidentate ligand |

| Trineophyltin Perchlorate | Five-coordinate | Consistent with bidentate ligand |

Conformational Analysis and Ligand Steric Hindrance Modeling

The study of molecular geometry and the energies associated with different spatial arrangements, known as conformational analysis, is crucial for understanding the behavior of sterically crowded molecules like this compound. nih.govwikipedia.org The bulky neophyl groups [C6H5C(CH3)2CH2–] create significant steric hindrance around the tin atoms, profoundly influencing the molecule's structure, stability, and reactivity.

Computational modeling is a primary tool for performing conformational analysis. nih.govalfa-chemistry.com By systematically rotating single bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. nih.gov The minima on this surface correspond to the most stable conformations. This analysis helps explain why certain isomers are more stable than others by considering through-space interactions and steric strain. wikipedia.org

In organotin chemistry, steric hindrance plays a critical role in dictating reaction outcomes. Studies on tetraneophyltin, a closely related compound, demonstrate that the severe steric crowding from the neophyl groups inhibits tin-carbon bond cleavage reactions. epa.gov Similarly, in trineophyltin chloride, the steric bulk hinders chloride displacement reactions. epa.gov Computational models can quantify this steric hindrance and predict its impact on reaction transition states. For example, in Stille coupling reactions, the steric hindrance of organotin compounds has been shown to significantly influence the energy of the transmetalation transition state, which can be used to control polymer properties. nih.gov For this compound, the six neophyl groups would lead to a highly congested structure, and conformational analysis would be essential to identify the preferred low-energy arrangements of these bulky substituents and to understand how this steric crowding governs its chemical behavior.

Derivatives and Analogues of Hexaneophylditin: Synthesis and Reactivity

Alkyl- and Methylneophyltin Species: Synthetic Accessibility and Properties

The synthesis of mixed alkyl- and methylneophyltin species has been achieved through various routes, primarily involving the generation of organotin anions. Mixed hydrides of the formula MenNph3−nSnH (where n = 1, 2 and Nph represents the neophyl group, C₆H₅C(CH₃)₂CH₂–) serve as key precursors. The reaction of these mixed hydrides with sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) provides the corresponding organotin sodium anions in yields of 60–70%. researchgate.netresearchgate.netresearchgate.net

An alternative and effective method for generating these organotin anions involves the reaction of mixed methylneophyltin halides (MenNph3−nSnX, where X = Cl, Br; n = 0, 1, 2) with lithium metal in tetrahydrofuran (B95107) (THF). This process affords the respective organotinlithium anions with a yield of approximately 70%. researchgate.netresearchgate.netresearchgate.net These anionic species are crucial intermediates for the synthesis of a variety of organotin compounds through reactions with electrophiles like alkyl halides. researchgate.netresearchgate.net

The properties of these species are heavily influenced by the bulky neophyl groups, which impart significant steric hindrance around the tin center. This steric bulk affects not only the stability of the compounds but also their reactivity and the stereoselectivity of their reactions.

| Precursor | Reagent(s) | Solvent | Product | Yield |

| MenNph3−nSnH (n=1,2) | NaH | DMSO | MenNph3−nSnNa | 60-70% |

| MenNph3−nSnX (X=Cl, Br; n=0,1,2) | Li | THF | MenNph3−nSnLi | 70% |

Silane-Substituted Ditin Compounds: Synthesis and Comparative Analysis

The introduction of silicon-containing substituents into organotin frameworks has led to the synthesis of novel ditin compounds with unique properties. A notable example is the synthesis of hexakis[(phenyldimethylsilyl)methyl]ditin. researchgate.net This compound, along with the related bulky tris[(phenyldimethylsilyl)methyl]tin hydride, represents a class of organotin molecules where the steric and electronic properties are modified by silyl (B83357) groups. researchgate.net

A comparative analysis with non-silane-substituted analogues, such as hexaneophylditin, reveals differences in stability, solubility in organic solvents, and reaction kinetics. The silyl groups can alter the electronic environment of the tin atoms and provide additional steric shielding, which can lead to different outcomes in reactions such as hydrostannation or radical additions.

Investigation of Related Organotin Hydrides and Anions

Organotin hydrides and their corresponding anions are fundamental reagents in the chemistry of this compound and its analogues. Trineophyltin hydride, in particular, exhibits interesting reactivity. For instance, its reaction with sodium hydride (NaH) does not yield the expected organotin anion but instead results in the formation of this compound as the sole product, with a yield of 32%. researchgate.netresearchgate.netresearchgate.net This contrasts with the behavior of mixed methylneophyltin hydrides, which readily form anions under similar conditions. researchgate.netresearchgate.netresearchgate.net

The generation of organotin anions from neophyltin precursors can also be accomplished by treating neophyltin halides with lithium in THF. researchgate.netresearchgate.net These trineophyltinlithium anions are potent nucleophiles and have been utilized in various synthetic applications. For example, their 1,4-addition to α,β-unsaturated enones, like benzylideneacetone (B49655) and chalcone (B49325), has been studied. researchgate.netresearchgate.net The reaction with benzylideneacetone yields a mixture of threo (34%) and erythro (25%) diastereoisomers, while the addition to chalcone proceeds with complete stereoselectivity, affording only the threo diastereoisomer in 60% yield. researchgate.netresearchgate.net

The radical addition of triorganotin hydrides, including trineophyltin hydride, to unsaturated esters has been shown to be a viable method for creating cyclic organotin compounds through cyclohydrostannation, with average yields around 80%. scielo.brconicet.gov.armincyt.gob.ar The stereoselectivity of these radical tandem cyclizations is notably high. conicet.gov.armincyt.gob.ar

| Hydride Precursor | Reagent | Product | Yield |

| Trineophyltin hydride | NaH | This compound | 32% |

| MeNph₂SnH | NaH | MeNph₂SnNa | 60-70% |

| Me₂NphSnH | NaH | Me₂NphSnNa | 60-70% |

Structure-Reactivity Relationships in Bulky Organotin Frameworks

The relationship between the molecular structure and chemical reactivity is a central theme in the study of bulky organotin compounds like this compound. The size and nature of the organic ligands attached to the tin atom profoundly influence the compound's behavior. The neophyl group, being sterically demanding, plays a crucial role in directing the outcome of reactions.

This steric influence is evident in hydrostannation reactions. The radical addition of trineophyltin hydride to acetylenic systems occurs with high stereoselectivity, leading exclusively to the E isomers. researchgate.netsemanticscholar.org Similarly, in cyclohydrostannation reactions with unsaturated diesters, the bulk of the neophyl substituent is credited with achieving higher selectivity compared to less bulky hydrides like tri-n-butyltin hydride. scielo.br

The impact of ligand size extends to the reactivity of organotin clusters. Studies on bicoordinated tin-oxo clusters with different alkyl groups (methyl vs. butyl) have shown that the bond energy of the Sn-alkyl bond directly affects the material's sensitivity and irradiation chemistry. chinesechemsoc.org The weaker Sn-butyl bond (40 kcal/mol) compared to the Sn-methyl bond (52 kcal/mol) leads to easier cleavage and higher reactivity. chinesechemsoc.org This principle, where the steric and electronic properties of the organic framework dictate the reactivity of the tin center, is fundamental to understanding and predicting the chemical behavior of this compound and its derivatives. The development of organotin-oxometalate polymers has also allowed for the investigation of structure-reactivity relationships in catalytic applications, such as the synthesis of dimethyl carbonate from CO₂. acs.org

Future Directions in Hexaneophylditin Research

Exploration of Unexplored Synthetic Pathways and Green Chemistry Approaches

The current synthesis of Hexaneophylditin involves the reaction of trineophyltin hydride with sodium hydride, which, while effective, produces the distannane as the primary product. researchgate.netresearchgate.net Future research should pivot towards developing more efficient and environmentally benign synthetic methodologies.

Unexplored Synthetic Pathways:

Metathesis Reactions: The use of metathesis, a powerful tool in organometallic synthesis, could offer new routes to this compound and its analogues. solubilityofthings.com

Direct Alkylation: Investigating direct alkylation methods on tin precursors, potentially avoiding the hydride intermediate, could streamline the synthesis. Industrial preparations of other alkyltins often use organo-magnesium or -aluminum compounds, a strategy that could be adapted. researchgate.netlupinepublishers.com

Green Chemistry Integration: The principles of green chemistry offer a framework for developing more sustainable synthetic processes. mygreenlab.orgacs.org

Atom Economy: Future synthetic designs should aim to maximize the incorporation of all reactant materials into the final product, a core tenet of atom economy. acs.org This involves minimizing the use of stoichiometric reagents that become waste.

Catalytic Routes: The development of catalytic methods for dehydrogenative coupling of tin hydrides could represent a significant advancement over stoichiometric approaches. rsc.org Exploring transition-metal or base-catalyzed routes may lead to higher efficiency and milder reaction conditions. rsc.org

Safer Solvents: Research into replacing traditional organic solvents like THF, which is often used in organotin anion preparations, with greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) is crucial. researchgate.netwhiterose.ac.uk

Advanced Catalytic Applications in Stereoselective Synthesis

Organotin compounds are known to function as catalysts in a variety of industrial processes, including esterification and polyurethane production. amazon.comrsc.orgnih.gov The catalytic potential of this compound, however, remains largely untapped. Its significant steric bulk could be harnessed to achieve high levels of stereocontrol in asymmetric reactions.

Future research in this area could focus on:

Lewis Acid Catalysis: The tin centers in this compound can function as Lewis acids. rsc.org Their utility could be tested in stereoselective reactions where a bulky catalyst can create a well-defined chiral pocket, such as in Diels-Alder or aldol (B89426) reactions.

Hydrostannation Reactions: While its precursor, trineophyltin hydride, is used for hydrostannation, this compound itself might be activated to participate in or catalyze related transformations. researchgate.net Palladium-catalyzed hydrostannation is a well-established method where modifying the tin reagent can influence outcomes. researchgate.net

Desymmetrization: The development of chiral variants or adducts of this compound could enable their use in the desymmetrization of achiral molecules, a key strategy in modern asymmetric catalysis. mdpi.com Research into how a catalyst can influence short-lived excited states could also open doors to photochemical stereoselective processes. nih.gov

Design and Synthesis of Novel Derivatives with Enhanced Properties

The modification of ligands attached to a metal center is a fundamental strategy for fine-tuning the physical, chemical, and biological properties of organometallic compounds. rsc.orgnih.govnumberanalytics.com Designing and synthesizing novel derivatives of this compound could unlock new applications.

Key strategies for creating new derivatives include:

Ligand Exchange: Replacing one or more neophyl groups with other organic moieties (alkyl, aryl) or functional ligands (carboxylates, dithiocarbamates). nih.govmdpi.com This could modulate the compound's solubility, stability, and reactivity.

Heterobimetallic Systems: Synthesizing derivatives where the distannane core bridges to other metals, creating heterobimetallic complexes with potentially synergistic catalytic or material properties.

Functionalization of Neophyl Groups: Introducing functional groups onto the phenyl rings of the neophyl substituents. This would allow for the attachment of polymers, biomolecules, or chromophores.

The following interactive table illustrates hypothetical this compound derivatives and their potential property modifications.

| Derivative Structure (Hypothetical) | Potential Property Enhancement | Rationale |

| Introduction of carboxylate bridges | Increased stability, potential for biological interaction | Carboxylate ligands are known to form stable bridges in organotin structures and are often used in biologically active compounds. rsc.orgnih.gov |

| Substitution with fluorinated aryl groups | Modified Lewis acidity, enhanced solubility in fluorous solvents | Fluorinated groups can significantly alter electronic properties and facilitate novel purification strategies. |

| Attachment of chromone (B188151) moieties | Introduction of photophysical or antioxidant properties | Chromones are heterocyclic compounds known for their potential as ROS/RNS scavengers. ipb.pt |

| Formation of a polymer backbone | Creation of novel materials, such as organometallic polymers | Organotin polymers have been developed for applications like controlled-release systems. tandfonline.com |

In-depth Mechanistic Elucidation using Advanced Spectroscopic and Computational Methods

A thorough understanding of reaction mechanisms is paramount for optimizing existing processes and designing new ones. The complex nature of organotin reactions necessitates the use of sophisticated analytical techniques. bsmiab.orgrsc.org

Future mechanistic studies on this compound should employ a combination of:

Advanced Spectroscopy:

Multinuclear NMR: 119Sn NMR is an invaluable tool for probing the coordination environment of the tin center in solution. bsmiab.orgrsc.org Combined with 1H and 13C NMR, it can provide detailed structural information on intermediates and products. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the composition of novel derivatives and help identify transient species in reaction mixtures. nih.gov

FT-IR and Raman Spectroscopy: These techniques are crucial for identifying characteristic bonds, such as Sn-C and Sn-O, providing insight into ligand coordination. bsmiab.org

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are essential for modeling reaction pathways, predicting transition state geometries, and understanding the electronic structure of organotin complexes. rsc.orgfrontiersin.org This can help rationalize observed stereoselectivities and guide the design of new catalysts.

The following table summarizes the application of these methods to this compound research.

| Technique | Information Yielded for this compound |

| 119Sn NMR Spectroscopy | Determination of tin coordination number and geometry in solution. rsc.org |

| X-ray Crystallography | Precise solid-state molecular structure, bond lengths, and angles. bsmiab.org |

| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis for structural elucidation. nih.gov |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition states, and mechanistic pathways. frontiersin.org |

Integration of this compound Chemistry with Emerging Areas of Organometallic Science

To remain at the forefront of chemical science, research on this compound must connect with emerging interdisciplinary fields. solubilityofthings.comnumberanalytics.com Its unique steric and electronic properties make it a candidate for exploration in several advanced areas.

Materials Science: The bulky, well-defined structure of this compound could be exploited as a building block for novel materials. Research could target the synthesis of microporous organometallic frameworks or as a precursor for tin-based nanoparticles with controlled size and morphology. The integration of organometallic fragments into new materials is a rapidly growing field. researchgate.netrsc.org

Bioorganometallic Chemistry: While many organotin compounds have biological activity, the properties of this compound are unknown. rsc.orgresearchgate.net Future work could involve synthesizing water-soluble derivatives and evaluating their interactions with biological targets. The design of metal-based compounds for therapeutic applications is a major focus of modern medicinal chemistry. nih.govmdpi.com

Supramolecular Chemistry: The neophyl groups could participate in non-covalent interactions, such as π-stacking. This opens avenues for the design of self-assembling supramolecular structures based on the this compound core, leading to new sensors or responsive materials.

By pursuing these future directions, the scientific community can move beyond the foundational knowledge of this compound and begin to harness its full potential in catalysis, materials science, and beyond.

Q & A

Q. How should researchers design control experiments to isolate this compound’s role in multi-component catalytic systems?

- Methodological Answer : Use knockout experiments (e.g., omit ligand or tin precursor) to identify system dependencies. Employ isotopic labeling (e.g., Sn NMR) to track tin’s participation in intermediates. For ambiguous results, utilize in-situ IR or Raman spectroscopy to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.